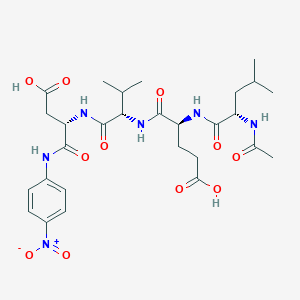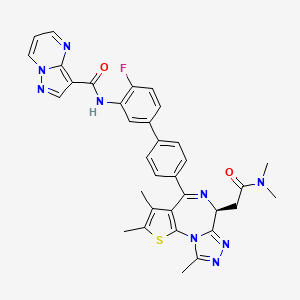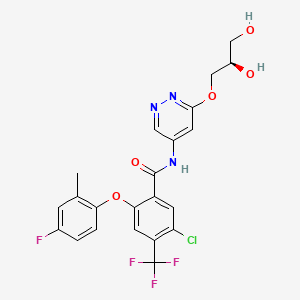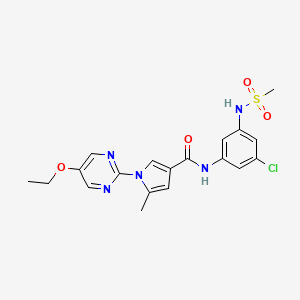
Dhx9-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-16 is a small molecule inhibitor targeting the RNA helicase DHX9Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
The synthesis of Dhx9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions in large reactors, optimizing reaction conditions, and ensuring stringent quality control measures to produce this compound on a commercial scale .
Chemical Reactions Analysis
Dhx9-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Dhx9-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various biochemical pathways. In biology, this compound helps researchers understand the molecular mechanisms underlying DHX9’s functions in replication, transcription, and RNA processing. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
Dhx9-IN-16 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition disrupts the unwinding of double-stranded RNA and DNA/RNA hybrids, leading to the accumulation of secondary RNA/DNA structures such as R-loops and circular RNA. This accumulation induces replication stress, cell cycle arrest, and apoptosis in cancer cells with defective mismatch repair pathways. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
Dhx9-IN-16 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include other RNA helicase inhibitors like WRN helicase inhibitors and DDX5 inhibitors. this compound stands out for its ability to selectively target DHX9 in cancer cells with defective mismatch repair pathways, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H20ClN5O4S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26) |
InChI Key |
SRAYPGGVNBQVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



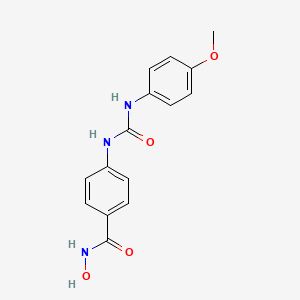
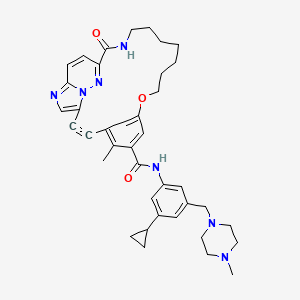
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
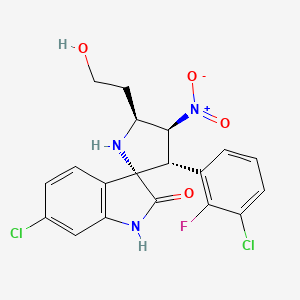
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
